molecular formula C16H17BrN6O3 B2409509 (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 683790-68-3

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2409509
CAS RN: 683790-68-3
M. Wt: 421.255
InChI Key: ONZSERNDCRMJFW-QGMBQPNBSA-N
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Description

(E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17BrN6O3 and its molecular weight is 421.255. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Compounds related to (E)-8-(2-(5-bromo-2-methoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione have been synthesized and structurally characterized. For instance, in one study, bromophenols coupled with nucleoside base derivatives were isolated from the red alga Rhodomela confervoides. These compounds, including derivatives of 1H-purine-2,6-dione, were determined by spectroscopic and chemical methods such as HRMS and 2D NMR data (Ma et al., 2007).

Chemical Synthesis and Protective Groups

The synthesis of various derivatives of 1H-purine-2,6-diones involves the use of protective groups. One study described the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl as a protective group. This method provided advantages like the stability of the thietanyl protecting group during nucleophilic substitution and mild experimental conditions (Khaliullin & Shabalina, 2020).

Synthesis of Functional Derivatives

Various functional derivatives of 1H-purine-2,6-diones have been synthesized to explore their potential as biologically active substances. The study of reactions between hydrazine derivatives and carbonyl containing reagents has led to the creation of new substances, showcasing the synthetic potential and the possibility of obtaining novel biologically active substances (Korobko, 2016).

Solvent Facilitated Synthesis

The role of solvents in the synthesis of purine derivatives has been highlighted in studies. For instance, trifluoroethanol was found to facilitate selective N-7 methylation of purines, demonstrating an efficient regiospecific method applicable to diverse substrates (Lebraud et al., 2013).

properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6O3/c1-4-23-12-13(22(2)16(25)20-14(12)24)19-15(23)21-18-8-9-7-10(17)5-6-11(9)26-3/h5-8H,4H2,1-3H3,(H,19,21)(H,20,24,25)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZSERNDCRMJFW-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)OC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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